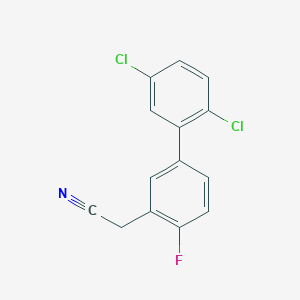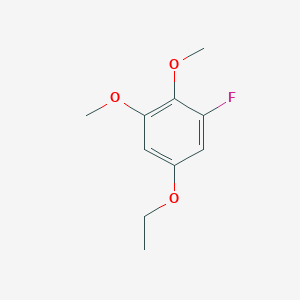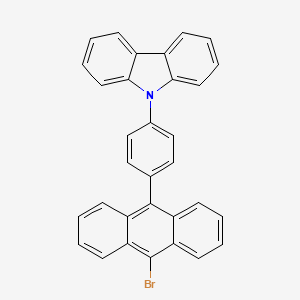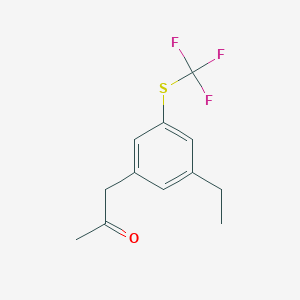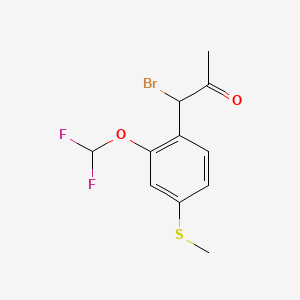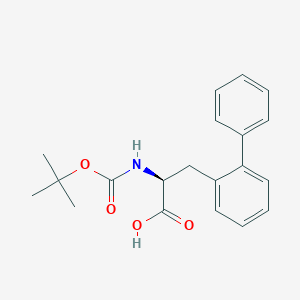![molecular formula C13H15F3N2O3 B14047515 N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C13H15F3N2O3. It is known for its use in organic synthesis, particularly as a protecting group for amines. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) group and a trifluoromethyl group attached to a benzohydrazide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-(trifluoromethyl)benzohydrazide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used for deprotection of the BOC group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the corresponding amine .
Aplicaciones Científicas De Investigación
N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of molecules.
Biology: Employed in the synthesis of peptides and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide involves the formation of a stable carbamate linkage with amines. The BOC group protects the amine functionality during chemical reactions and can be selectively removed under acidic conditions. The trifluoromethyl group enhances the compound’s stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
N’-[(tert-butoxy)carbonyl]-4-methylbenzohydrazide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N’-[(tert-butoxy)carbonyl]-4-chlorobenzohydrazide: Contains a chlorine atom instead of a trifluoromethyl group.
N’-[(tert-butoxy)carbonyl]-4-nitrobenzohydrazide: Features a nitro group in place of the trifluoromethyl group.
Uniqueness
N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring enhanced stability and reactivity .
Propiedades
Fórmula molecular |
C13H15F3N2O3 |
|---|---|
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(trifluoromethyl)benzoyl]amino]carbamate |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)18-17-10(19)8-4-6-9(7-5-8)13(14,15)16/h4-7H,1-3H3,(H,17,19)(H,18,20) |
Clave InChI |
OXCFIOICLTWCDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-fluorobenzo[d]isoxazole-3-carboxylate](/img/structure/B14047456.png)
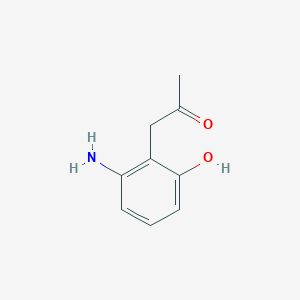
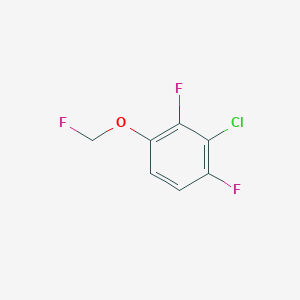
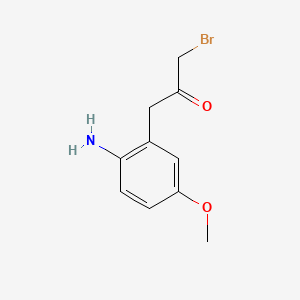

![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
